
(+/-)-Cloprostenol sodium salt
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Overview
Description
(+/-)-Cloprostenol sodium salt is a synthetic prostaglandin analogue used primarily in veterinary medicine. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is known for its potent luteolytic activity, which means it can cause the regression of the corpus luteum, a structure in the ovary that produces progesterone.
Preparation Methods
The synthesis of (+/-)-Cloprostenol sodium salt involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of the prostaglandin analogue is synthesized through a series of chemical reactions, including aldol condensation and Wittig reaction.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as oxidation, reduction, and esterification.
Resolution of enantiomers: The racemic mixture is separated into its individual enantiomers using chiral chromatography or other resolution techniques.
Formation of the sodium salt: The final step involves the conversion of the free acid form of cloprostenol into its sodium salt by reacting it with sodium hydroxide.
Chemical Reactions Analysis
Metabolic Degradation Pathways
(±)-Cloprostenol sodium salt undergoes enzymatic biotransformation in biological systems. Key metabolic reactions include:
β-Oxidation
The compound is metabolized via β-oxidation of its carboxylic acid side chain, resulting in a dinor acid metabolite (loss of two carbon units). This pathway accounts for ~57% of urinary metabolites in mammals .
Metabolite | Structure Modification | Percentage Excretion |
---|---|---|
Parent compound | Unchanged cloprostenol sodium | ~40% |
Dinor acid | C₂₀H₂₄ClO₆ (side-chain shortening) | ~57% |
Hydroxylation and Conjugation
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Hydroxylation : Occurs at the cyclopentyl ring or aliphatic side chains, though specific positions remain uncharacterized in available literature .
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Glucuronidation : Phase II metabolism conjugates hydroxylated metabolites with glucuronic acid for renal excretion .
Hydrolytic Stability
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Aqueous Solutions : Degrades in water via hydrolysis of ester and hydroxyl groups, particularly under acidic (pH < 3) or alkaline (pH > 9) conditions .
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Temperature Sensitivity : Stable at ≤25°C but decomposes at elevated temperatures (>40°C), forming unidentified polar byproducts .
Oxidative Stability
Susceptible to oxidation at the chlorophenoxy moiety and unsaturated bonds (Z/E-configuration), necessitating storage under inert gas (e.g., argon) to prevent radical-mediated degradation .
Interaction with Cyclodextrins
Studies using β-cyclodextrin (β-CD) reveal a 1:1 inclusion complex formation, enhancing aqueous solubility and stability :
Parameter | Value/Observation |
---|---|
Association constant (K) | 968 ± 120 M⁻¹ (298 K) |
Binding Site | Aromatic/chlorophenoxy group |
Stoichiometry | 1:1 (Cloprostenol:β-CD) |
This interaction is driven by hydrophobic effects and hydrogen bonding between the cyclopentyl ring of cloprostenol and β-CD’s cavity .
Synthetic Modifications
While synthetic routes are proprietary, structural analogs suggest reactivity at the following sites:
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Carboxylate Group : Forms salts (e.g., sodium, potassium) for improved solubility .
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Hydroxyl Groups : Subject to esterification or etherification to modulate pharmacokinetics .
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Chlorophenoxy Moiety : Resistant to nucleophilic substitution under physiological conditions due to electron-withdrawing effects .
Environmental Degradation
No explicit data exists on environmental breakdown, but structural analogs suggest:
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Photodegradation : Likely via cleavage of the chlorophenoxy group under UV light .
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Microbial Action : Limited biodegradation due to complex stereochemistry and halogenation .
Key Limitations
Scientific Research Applications
Veterinary Medicine
Luteolytic Agent
One of the primary applications of (+/-)-Cloprostenol sodium salt is as a luteolytic agent in veterinary medicine. It is utilized to induce estrus and manage reproductive disorders in various livestock species, including cattle, swine, and horses. The compound effectively terminates pregnancy and facilitates parturition, allowing for controlled breeding patterns in herds and flocks .
Estrus Synchronization
The use of this compound for estrus synchronization is well-documented. In cattle, it promotes the regression of the corpus luteum, leading to synchronized estrus cycles. This application enhances reproductive efficiency and productivity in dairy and beef cattle operations .
Research Applications
Reproductive Health Studies
Research has demonstrated the efficacy of this compound in reproductive health studies. For instance, its role in studying the mechanisms of luteal regression and ovulation induction has been explored extensively. The compound's ability to act as a potent FP receptor agonist (EC50 = 0.84 nM) makes it a valuable tool for investigating prostaglandin pathways in reproductive physiology .
Adipocyte Differentiation Inhibition
Recent studies have indicated that this compound may inhibit the differentiation of adipocyte precursor cells. This finding opens avenues for research into metabolic disorders and obesity treatment, showcasing the compound's potential beyond reproductive applications .
Table 1: Summary of Key Case Studies Involving this compound
Regulatory Status
This compound is approved for use in veterinary medicine across various regions, including Europe and North America. Its manufacturing adheres to Good Manufacturing Practices (GMP), ensuring quality and safety for clinical applications .
Mechanism of Action
The mechanism of action of (+/-)-Cloprostenol sodium salt involves its interaction with prostaglandin receptors in the body. The compound binds to these receptors and mimics the effects of natural prostaglandins, leading to the regression of the corpus luteum and a decrease in progesterone production. This action is mediated through the activation of specific signaling pathways, including the cyclic AMP pathway.
Comparison with Similar Compounds
(+/-)-Cloprostenol sodium salt is similar to other prostaglandin analogues, such as dinoprost and fluprostenol. it has unique properties that make it particularly effective in veterinary applications. For example, it has a longer half-life and greater potency compared to dinoprost, making it more effective at lower doses. Additionally, its racemic nature allows for a more balanced physiological response compared to single-enantiomer compounds.
Similar compounds include:
Dinoprost: Another prostaglandin analogue used in veterinary medicine.
Fluprostenol: A prostaglandin analogue with similar luteolytic activity.
Prostaglandin F2α: A natural prostaglandin with similar biological effects.
Properties
Molecular Formula |
C22H30ClNaO7 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate;hydrate |
InChI |
InChI=1S/C22H29ClO6.Na.H2O/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);;1H2/q;+1;/p-1/b3-1-,11-10+;;/t16-,18-,19-,20+,21-;;/m1../s1 |
InChI Key |
ZEQHRVULQBYULU-LPFHDDPUSA-M |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.O.[Na+] |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.O.[Na+] |
Origin of Product |
United States |
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